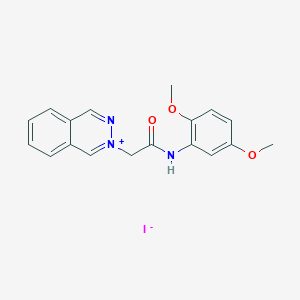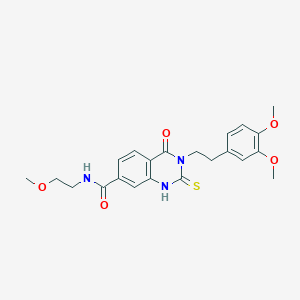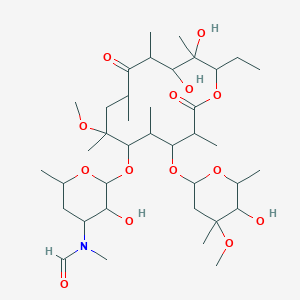
Clarithromycin EP Impurity H
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clarithromycin EP Impurity H, also known as 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A, is a derivative of clarithromycin. Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin. Impurity H is one of the related substances that can be found during the synthesis and degradation of clarithromycin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Clarithromycin EP Impurity H involves the demethylation and formylation of clarithromycin. The process typically includes the use of reagents such as acetonitrile and water, with specific reaction conditions to achieve the desired impurity .
Industrial Production Methods
Industrial production of this compound is generally carried out during the manufacturing of clarithromycin. The impurity is isolated and characterized using high-performance liquid chromatography (HPLC) and other analytical techniques to ensure its purity and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Clarithromycin EP Impurity H undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, and various acids and bases. The conditions for these reactions are typically controlled to maintain the stability of the compound and to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of clarithromycin, which are analyzed and characterized to ensure their purity and compliance with regulatory standards .
Applications De Recherche Scientifique
Clarithromycin EP Impurity H has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its interactions with biological systems and its potential effects on cellular processes.
Medicine: Investigated for its role in the stability and efficacy of clarithromycin formulations.
Industry: Used in quality control and regulatory compliance during the manufacturing of clarithromycin .
Mécanisme D'action
The mechanism of action of Clarithromycin EP Impurity H involves its interaction with bacterial ribosomes, similar to clarithromycin. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and leading to the bacteriostatic or bactericidal effects . The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and interference with amino acid translocation during protein assembly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clarithromycin EP Impurity A: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.
Clarithromycin EP Impurity B: 2-Demethyl-2-(hydroxymethyl)-6-O-methylerythromycin A.
Clarithromycin EP Impurity C: 3″-N-Demethyl-3′-N-formyl-6-O-methylerythromycin A.
Uniqueness
Clarithromycin EP Impurity H is unique due to its specific structural modifications, including the demethylation and formylation of clarithromycin. These modifications can affect its stability, solubility, and interactions with biological systems, making it an important compound for analytical and regulatory purposes .
Propriétés
Formule moléculaire |
C38H67NO14 |
|---|---|
Poids moléculaire |
761.9 g/mol |
Nom IUPAC |
N-[2-[[14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide |
InChI |
InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3 |
Clé InChI |
MQUSOKRVLWZDKB-UHFFFAOYSA-N |
SMILES canonique |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)

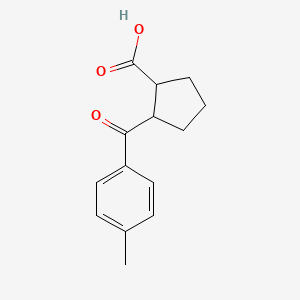
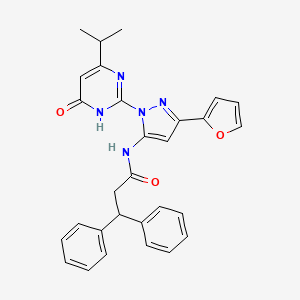
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)
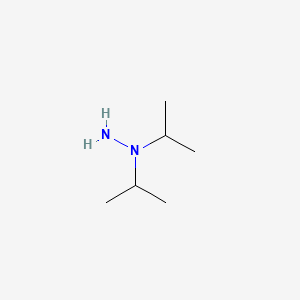
![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
![3-((3R,4S)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile,rel](/img/structure/B14116047.png)
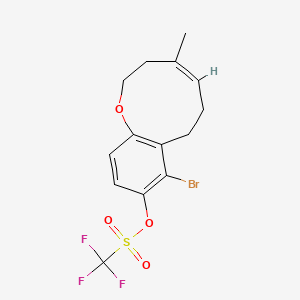
![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
